molecular formula C17H14FN3O3 B11278699 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B11278699
M. Wt: 327.31 g/mol
InChI Key: BJKZHFLIOATVMR-UHFFFAOYSA-N
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Description

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a cyanophenyl group, a fluorophenyl group, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the cyanophenyl intermediate: This step involves the reaction of 4-cyanophenylamine with an appropriate acylating agent to form the cyanophenyl intermediate.

    Introduction of the oxoethoxy group: The cyanophenyl intermediate is then reacted with an oxoethoxy reagent under controlled conditions to introduce the oxoethoxy group.

    Coupling with fluorophenyl acetamide: Finally, the oxoethoxy-cyanophenyl intermediate is coupled with 4-fluorophenyl acetamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent with therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)amino]-N-(4-fluorophenyl)acetamide
  • N-(4-amino-2-cyanophenyl)acetamide
  • 2-(2-cyanophenyl)-N-phenylacetamide derivatives

Uniqueness

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide is unique due to the presence of both cyanophenyl and fluorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups in a single molecule provides opportunities for diverse applications and further modifications.

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-[2-(4-fluoroanilino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C17H14FN3O3/c18-13-3-7-15(8-4-13)21-17(23)11-24-10-16(22)20-14-5-1-12(9-19)2-6-14/h1-8H,10-11H2,(H,20,22)(H,21,23)

InChI Key

BJKZHFLIOATVMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)COCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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